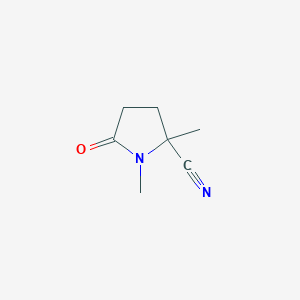

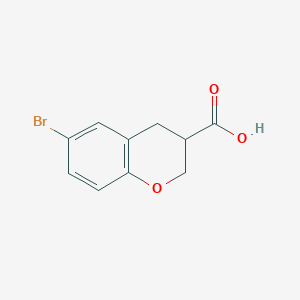

![molecular formula C23H20ClN3O3S2 B2845335 (Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide CAS No. 1006280-99-4](/img/structure/B2845335.png)

(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazoles and benzothiazoles are classes of organic compounds that contain a five-membered aromatic ring with one sulfur atom, one nitrogen atom, and three carbon atoms . They are ubiquitous in biologically active natural products and pharmaceutically important compounds .

Synthesis Analysis

The synthesis of thiazoles and benzothiazoles often involves metalation reactions, which include lithiation, magnesation, zincation, caldation, boronation, and silylation . The resulting metalated thiazoles can be used in nucleophilic additions and metal-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of thiazoles and benzothiazoles is characterized by a five-membered aromatic ring with one sulfur atom, one nitrogen atom, and three carbon atoms .Chemical Reactions Analysis

Thiazoles and benzothiazoles can undergo a variety of chemical reactions, including addition reactions, cross-coupling reactions, and halogen dance reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazoles and benzothiazoles can vary widely depending on the specific compound. In general, these compounds are characterized by their aromaticity and the presence of sulfur and nitrogen atoms in the ring structure .Wissenschaftliche Forschungsanwendungen

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds similar to the requested chemical, has shown their potential as selective class III agents in cardiac electrophysiology. These compounds demonstrated potency comparable to sematilide, a clinical trial drug, in in vitro Purkinje fiber assays. This indicates the viability of the 1H-imidazol-1-yl moiety for producing class III electrophysiological activity in the N-substituted benzamide series, relevant for addressing cardiac arrhythmias (Morgan et al., 1990).

ALS Inhibitors

Another study explored the synthesis and herbicidal activity of various N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and triazolopyrimidinesulfonamide, compounds structurally related to the requested chemical. These compounds were assessed for herbicidal activities, and one compound, in particular, showed good activity against a range of species, indicating potential applications in agriculture and plant sciences (Ren et al., 2000).

Anticancer Evaluation

A study on Schiff’s bases containing thiadiazole and benzamide groups, similar in structure to the requested chemical, revealed their promising anticancer activities. These compounds were synthesized and evaluated against various human cancer cell lines. Several compounds demonstrated GI50 values comparable to Adriamycin, a standard anticancer drug, suggesting their potential application in cancer treatment (Tiwari et al., 2017).

Phosphoinositide 3-Kinase Inhibition

Research on analogues of N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound structurally related to the requested chemical, showed its effectiveness as an inhibitor of PI3Kα and mTOR, important in cancer research. This compound was also evaluated for metabolic stability, revealing the significance of the benzothiazole moiety in its pharmacological activity (Stec et al., 2011).

Wirkmechanismus

The mechanism of action of thiazoles and benzothiazoles in biological systems is not well understood and likely varies depending on the specific compound and biological target. Some thiazole-containing drugs include ritonavir (antiviral), ixabepilone and dasatinib (both antitumor), ceftizoxime (antibacterial), and famotidine (histamine H2-receptor antagonist) .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O3S2/c1-14-8-11-16(12-9-14)32(29,30)26-19-7-5-4-6-17(19)22(28)25-23-27(3)20-15(2)10-13-18(24)21(20)31-23/h4-13,26H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPPBQXZEJFUKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(C=CC(=C4S3)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

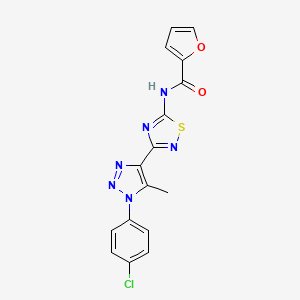

![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B2845253.png)

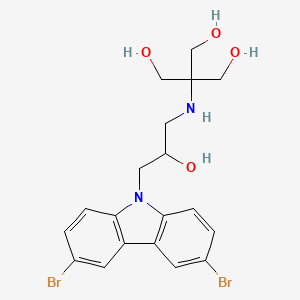

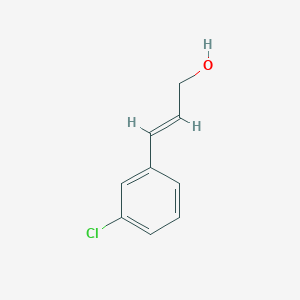

![6-[3-(Azetidin-1-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2845259.png)

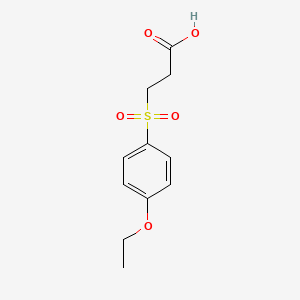

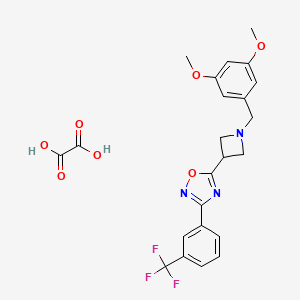

![2-Amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2845263.png)

![N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2845266.png)

![N-cyclopentyl-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2845270.png)

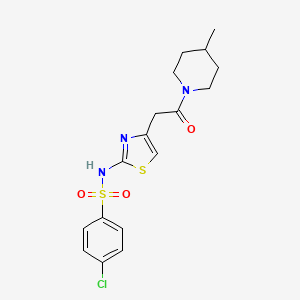

![5-((4-Benzylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845272.png)